![molecular formula C16H16N2O4S B2984896 (E)-3-(4-methyl-3-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acrylic acid CAS No. 433330-03-1](/img/structure/B2984896.png)
(E)-3-(4-methyl-3-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-methyl-3-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acrylic acid is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(4-methyl-3-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acrylic acid is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyridine moiety, which is known for enhancing biological activity through various interactions with biological targets.
The primary mechanism of action for this compound appears to involve the inhibition of nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This inhibition is significant in cancer therapy as it can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of sulfonamide compounds have been reported to inhibit tumor growth in various cancer models. The specific IC50 values for related compounds can provide insight into their efficacy:
Compound | IC50 (μM) | Target |
---|---|---|
Compound A | 6.0 | COX-2 Inhibition |
Compound B | 12.5 | NAMPT Inhibition |
These values indicate that the compound could serve as a lead for developing more effective anticancer agents .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It selectively inhibits cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The selectivity towards COX-2 over COX-1 minimizes adverse effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have demonstrated an IC50 value for COX-2 inhibition of approximately 6 μM, suggesting a strong potential for therapeutic use .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Tumor Growth Inhibition : In a xenograft model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to controls.
- Anti-inflammatory Effects : In an animal model of arthritis, treatment with the compound resulted in decreased inflammation markers and improved mobility scores.
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates good oral bioavailability and favorable absorption characteristics. According to Lipinski's rule of five, which predicts drug-likeness, this compound does not violate any parameters, suggesting it could be a viable candidate for further development .
属性
IUPAC Name |
(E)-3-[4-methyl-3-(pyridin-3-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-4-5-13(6-7-16(19)20)9-15(12)23(21,22)18-11-14-3-2-8-17-10-14/h2-10,18H,11H2,1H3,(H,19,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMSSIVVFFYDIS-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726200 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。